N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RK-701 is a highly selective and non-genotoxic inhibitor of the histone methyltransferase enzyme G9a. It has an IC50 value of 23-27 nM, making it a potent inhibitor. RK-701 selectively up-regulates fetal hemoglobin (HbF), γ-globin, and BGLT3 expression while down-regulating H3K9me2 expression. Additionally, RK-701 inhibits BCL11A and ZBTB7A .
准备方法
The synthesis of RK-701 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that RK-701 is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
化学反应分析
RK-701 undergoes several types of chemical reactions, including:
Oxidation: RK-701 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert RK-701 into different reduced forms.
Substitution: RK-701 can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学研究应用
RK-701 has several scientific research applications, including:
Chemistry: RK-701 is used as a tool compound to study the inhibition of histone methyltransferase G9a and its effects on gene expression.
Biology: RK-701 is used to investigate the role of G9a in various biological processes, including the regulation of fetal hemoglobin and γ-globin expression.
Medicine: RK-701 is being studied as a potential therapeutic agent for sickle cell disease due to its ability to induce fetal hemoglobin expression more efficiently than existing treatments like hydroxyurea
Industry: RK-701 is used in the development of new drugs and therapeutic agents targeting histone methyltransferases
作用机制
RK-701 exerts its effects by selectively inhibiting the histone methyltransferase enzyme G9a. This inhibition prevents the recruitment of two major γ-globin repressors in complex with G9a onto the BGLT3 gene locus through CHD4, a component of the NuRD complex. As a result, RK-701 up-regulates BGLT3 long non-coding RNA, which plays a crucial role in the induction of fetal hemoglobin (HbF) and γ-globin .
相似化合物的比较
RK-701 is unique in its high selectivity and non-genotoxic nature as a G9a inhibitor. Similar compounds include:
UNC0638: Another selective G9a inhibitor with similar properties but different chemical structure.
BIX-01294: A G9a inhibitor with a different mechanism of action and lower selectivity compared to RK-701.
A-366: A selective inhibitor of G9a and GLP with different chemical properties. RK-701 stands out due to its higher selectivity and lower toxicity, making it a promising candidate for therapeutic applications .
属性
分子式 |
C26H30N4O3 |
---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-(4-cyanoanilino)-4-cyclopropyl-1-oxobutan-2-yl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H30N4O3/c1-15-22-20(12-26(2,3)13-21(22)31)29-23(15)25(33)30-19(11-8-16-4-5-16)24(32)28-18-9-6-17(14-27)7-10-18/h6-7,9-10,16,19,29H,4-5,8,11-13H2,1-3H3,(H,28,32)(H,30,33)/t19-/m0/s1 |
InChI 键 |
OWORSODZTADOQX-IBGZPJMESA-N |
手性 SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N[C@@H](CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N |
规范 SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)NC(CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。